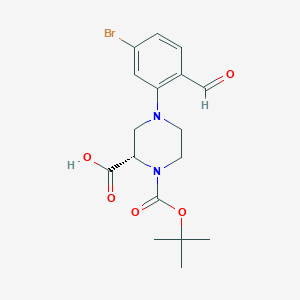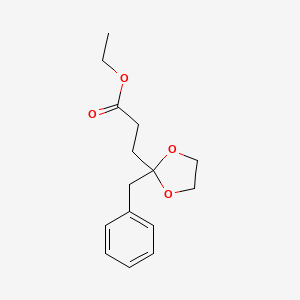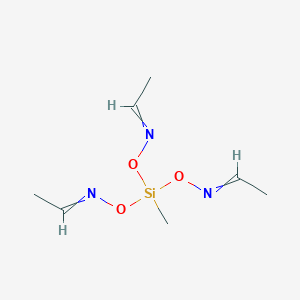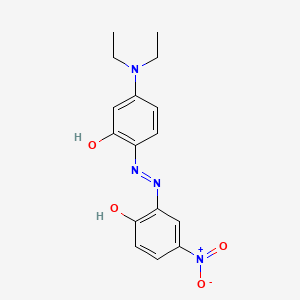
Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- is a complex organic compound that features a unique structure incorporating an isothiazole ring, a cyano group, and a phenylmethylthio moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the isothiazole ring, followed by the introduction of the cyano and phenylmethylthio groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the isothiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isothiazole ring and cyano group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or alteration of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-
- Phenyl cyano acetamide
- N-(2-cyano-phenyl)-acetamide
Uniqueness
Compared to similar compounds, Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various scientific fields.
Propriétés
Numéro CAS |
135489-18-8 |
|---|---|
Formule moléculaire |
C13H11N3OS3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-[(5-benzylsulfanyl-4-cyano-1,2-thiazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H11N3OS3/c14-6-10-12(18-8-11(15)17)16-20-13(10)19-7-9-4-2-1-3-5-9/h1-5H,7-8H2,(H2,15,17) |
Clé InChI |
GXCLVZPARGRAOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(C(=NS2)SCC(=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)






![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)




